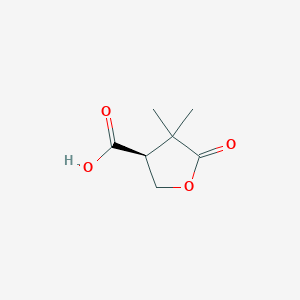![molecular formula C8H6BrN3 B13025210 4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
4-Bromo-2-methylpyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring, with a bromine atom at the 4-position and a methyl group at the 2-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-amino-3-bromopyridine with 2,4-pentanedione under acidic conditions, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted pyridopyrimidines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products include N-oxides and dihydropyridopyrimidines, respectively.
Applications De Recherche Scientifique
4-Bromo-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylpyrido[4,3-d]pyrimidine
- 4-Fluoro-2-methylpyrido[4,3-d]pyrimidine
- 4-Iodo-2-methylpyrido[4,3-d]pyrimidine
Uniqueness
4-Bromo-2-methylpyrido[4,3-d]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H6BrN3 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
4-bromo-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3 |
Clé InChI |
MNBOUQPQTNYUSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=NC=C2)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


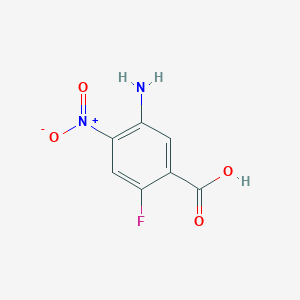
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)

![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)
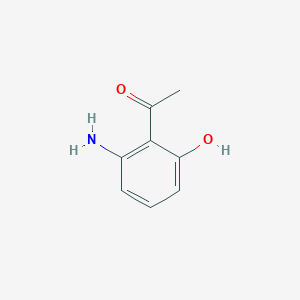
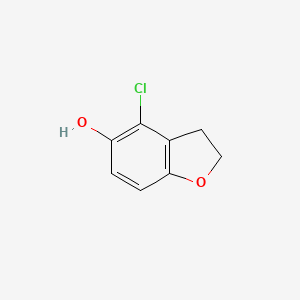
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13025166.png)

![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)

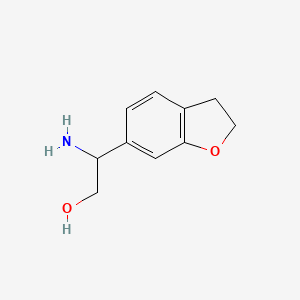
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)
